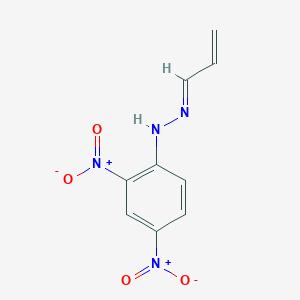

Acrolein 2,4-dinitrophenylhydrazone

Descripción general

Descripción

Acrolein 2,4-dinitrophenylhydrazone: is a derivative of acrolein, formed by the reaction of acrolein with 2,4-dinitrophenylhydrazine. This compound is often used in analytical chemistry as a reagent for the detection and quantification of aldehydes and ketones. It is characterized by its molecular formula C9H8N4O4 and a molecular weight of 236.18 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Acrolein 2,4-dinitrophenylhydrazone is synthesized through a condensation reaction between acrolein and 2,4-dinitrophenylhydrazine. The reaction typically occurs in the presence of an acid catalyst, such as trifluoroacetic acid, which facilitates the formation of the hydrazone derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of solid-phase extraction techniques to purify the compound. This method ensures the removal of unreacted 2,4-dinitrophenylhydrazine, thereby yielding a high-purity product .

Análisis De Reacciones Químicas

Types of Reactions: Acrolein 2,4-dinitrophenylhydrazone primarily undergoes condensation reactions, where it reacts with aldehydes and ketones to form hydrazone derivatives. This reaction is facilitated by the presence of an acid catalyst .

Common Reagents and Conditions:

Reagents: Acrolein, 2,4-dinitrophenylhydrazine, trifluoroacetic acid.

Conditions: The reaction is typically carried out in a methanol solution with concentrated sulfuric acid as a catalyst.

Major Products: The major product of the reaction between acrolein and 2,4-dinitrophenylhydrazine is this compound itself. This compound can further react with other carbonyl compounds to form various hydrazone derivatives .

Aplicaciones Científicas De Investigación

Analytical Applications

1. Detection of Carbonyl Compounds

Acrolein 2,4-dinitrophenylhydrazone is widely used to detect carbonyl compounds in air and various matrices. The formation of hydrazones from carbonyls allows for their quantification using techniques such as High-Performance Liquid Chromatography (HPLC).

Case Study: Indoor Air Pollution

A study analyzed indoor air quality by measuring carbonyl compounds using DNPH-coated cartridges. Acrolein was found to constitute a significant proportion of indoor aldehyde concentrations, emphasizing the importance of monitoring this compound for health assessments .

Biochemical Research

2. Biological Impact Studies

Research has shown that exposure to acrolein can lead to significant biochemical changes in cells. Acrolein reacts with proteins and lipids, forming adducts that can alter cellular functions.

- Erythrocyte Membrane Studies : A study demonstrated that acrolein exposure affects erythrocyte membrane integrity by altering protein composition and increasing oxidative stress markers .

| Biological Effect | Observed Changes | Reference |

|---|---|---|

| Erythrocyte Membrane | Increased oxidative stress and protein adducts | |

| Mitochondrial Function | Disruption in signaling pathways |

Environmental Monitoring

3. Air Quality Assessment

Acrolein is a common pollutant found in cigarette smoke and vehicle emissions. Its detection is crucial for assessing air quality and potential health risks.

Mecanismo De Acción

Acrolein 2,4-dinitrophenylhydrazone exerts its effects through the formation of hydrazone derivatives with aldehydes and ketones. The reaction involves the nucleophilic addition of the hydrazine group to the carbonyl group of the aldehyde or ketone, followed by the elimination of water to form the hydrazone. This mechanism is crucial for its application in analytical chemistry .

Comparación Con Compuestos Similares

2,4-Dinitrophenylhydrazine: This compound is the precursor to acrolein 2,4-dinitrophenylhydrazone and is widely used for similar applications in detecting aldehydes and ketones.

Acetone-2,4-dinitrophenylhydrazone: Another hydrazone derivative used for the detection of acetone in various samples.

Uniqueness: this compound is unique due to its specific reactivity with acrolein, making it particularly useful for detecting this aldehyde in complex mixtures. Its stability and ease of detection make it a valuable tool in both research and industrial applications .

Actividad Biológica

Acrolein 2,4-dinitrophenylhydrazone (Acrolein-DNPH) is a derivative of acrolein, a highly reactive α,β-unsaturated aldehyde known for its significant biological activity and toxicity. This article explores the biological effects, mechanisms of action, and relevant case studies associated with Acrolein-DNPH.

- Molecular Formula : C₉H₈N₄O₄

- Molecular Weight : 236.18 g/mol

- CAS Number : 888-54-0

Acrolein-DNPH is synthesized through the reaction of acrolein with 2,4-dinitrophenylhydrazine, which forms a hydrazone. This compound is often used in analytical chemistry for the detection of carbonyl compounds due to its ability to form stable derivatives.

- Oxidative Stress Induction : Acrolein generates reactive oxygen species (ROS), leading to oxidative stress in various cell types. This stress can result in cellular damage and apoptosis. Studies have shown that acrolein exposure leads to increased protein carbonylation and mitochondrial dysfunction in human hepatocytes, indicating a direct link between acrolein and oxidative damage .

-

Cell Death Pathways :

- Apoptosis : Acrolein has been shown to induce apoptotic pathways characterized by DNA fragmentation and phosphatidylserine exposure on the cell surface. In yeast models deficient in superoxide dismutase (SOD1), acrolein exposure led to significant cell death through apoptotic mechanisms .

- Endoplasmic Reticulum Stress : Acrolein exposure triggers ER stress responses, activating pathways that lead to cell death without the protective adaptive responses typically associated with ER stress .

- Inflammatory Response : Acrolein can enhance neutrophil-mediated inflammation by increasing the production of matrix metalloproteinases (MMPs), which degrade collagen and contribute to tissue remodeling during inflammatory responses .

Toxicological Effects

Acrolein's toxicity has been extensively studied in both animal models and human epidemiological studies:

- Respiratory Effects : Acute inhalation of acrolein leads to respiratory irritation, bronchoconstriction, and increased mucus secretion. Studies indicate that concentrations as low as 0.7 mg/m³ can induce significant irritant effects in various animal species .

- Carcinogenic Potential : While acrolein has shown some potential for carcinogenicity in animal studies, evidence remains inconclusive regarding its effects on human health. Epidemiological studies have suggested associations between occupational exposure to acrolein and certain cancers; however, results have not been statistically significant due to confounding factors .

Case Studies

- Yeast Model Study : Research using Saccharomyces cerevisiae demonstrated that acrolein induced oxidative stress leading to cell death through both necrotic and apoptotic pathways. The study highlighted the role of SOD1 deficiency in increasing sensitivity to acrolein-induced toxicity .

- Human Hepatocyte Study : In vitro studies on human liver cells revealed that acrolein exposure resulted in mitochondrial dysfunction and activation of pro-apoptotic signaling pathways. The study found that antioxidants such as N-acetyl cysteine could mitigate these effects, suggesting potential therapeutic avenues for acrolein toxicity .

- Neutrophil Activation Study : A study assessing the impact of acrolein on peripheral blood neutrophils showed increased activity of collagen-degrading enzymes following treatment with acrolein, implicating it in chronic inflammatory processes .

Summary of Findings

Propiedades

Número CAS |

888-54-0 |

|---|---|

Fórmula molecular |

C9H8N4O4 |

Peso molecular |

236.18 g/mol |

Nombre IUPAC |

2,4-dinitro-N-[(Z)-prop-2-enylideneamino]aniline |

InChI |

InChI=1S/C9H8N4O4/c1-2-5-10-11-8-4-3-7(12(14)15)6-9(8)13(16)17/h2-6,11H,1H2/b10-5- |

Clave InChI |

JJPZHGIYUVFTGG-YHYXMXQVSA-N |

SMILES |

C=CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

SMILES isomérico |

C=C/C=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

SMILES canónico |

C=CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Key on ui other cas no. |

888-54-0 |

Pictogramas |

Irritant |

Sinónimos |

2-Propenal 2-(2,4-Dinitrophenyl)hydrazone; 2-Propenal (2,4-Dinitrophenyl)hydrazone; Acrolein (2,4-Dinitrophenyl)hydrazone; NSC 20692; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is acrolein 2,4-dinitrophenylhydrazone relevant in cyclophosphamide metabolism research?

A: this compound is not a metabolite of cyclophosphamide itself. Instead, it serves as a valuable analytical tool for studying the metabolic pathway. Researchers utilize this compound to trap and analyze acrolein, a reactive and toxic byproduct generated during cyclophosphamide metabolism [, ]. This trapping method facilitates the detection and quantification of acrolein, providing insights into the drug's metabolic breakdown.

Q2: How is this compound used in the analysis of cyclophosphamide metabolism?

A: In the study by Cox et al. [], this compound was employed to investigate the specific position of hydroxylation on the cyclophosphamide molecule by rat liver microsomes. After incubating cyclophosphamide-4-d2 with the microsomes, the generated metabolites, including acrolein, were reacted with 2,4-dinitrophenylhydrazine. This reaction formed this compound, which was then analyzed using mass spectrometry. By examining the mass spectrum, researchers could determine the deuterium content and confirm that hydroxylation primarily occurred at the C-4 position of cyclophosphamide. This information is crucial for understanding the metabolic pathway and potential downstream effects of cyclophosphamide treatment.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.